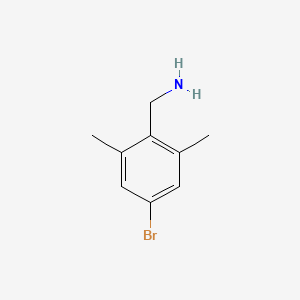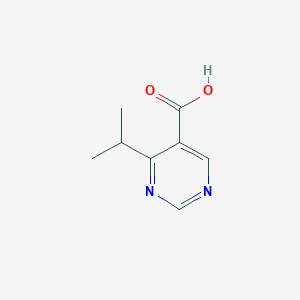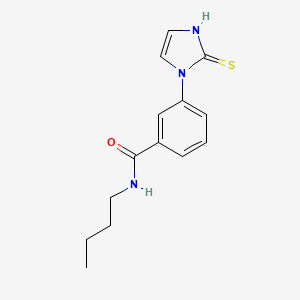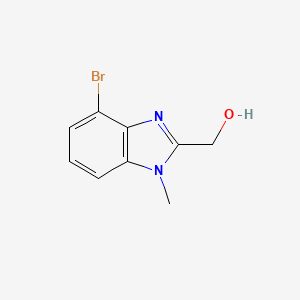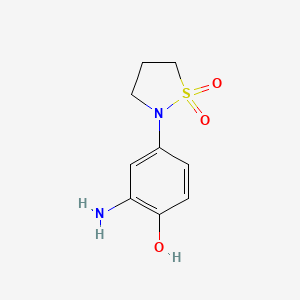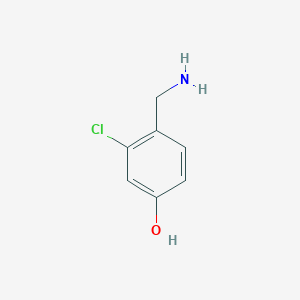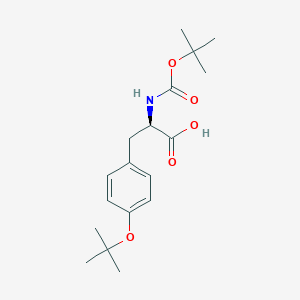![molecular formula C7H4BrN3O2 B1519378 5-溴-1H-吡唑并[3,4-b]吡啶-3-羧酸 CAS No. 916325-85-4](/img/structure/B1519378.png)
5-溴-1H-吡唑并[3,4-b]吡啶-3-羧酸
描述
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a brominated derivative of pyrazolo[3,4-b]pyridine, a heterocyclic aromatic organic compound
科学研究应用
Chemistry: In chemistry, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling, and inhibiting them can be a strategy for developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a range of applications.
作用机制
Target of Action
The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . The compound’s interaction with TRKs prevents this phosphorylation, thereby inhibiting the activation of TRKs .
Biochemical Pathways
The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One of the synthesized derivatives of the compound, referred to as compound c03, has been reported to possess good plasma stability .
Result of Action
The inhibition of TRKs by 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can lead to the prevention of cell proliferation and differentiation . This can be particularly beneficial in the context of diseases such as cancer, where uncontrolled cell proliferation is a key characteristic .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the bromination of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. This reaction can be carried out using brominating agents such as bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a catalyst if necessary.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.
相似化合物的比较
Pyrazolo[3,4-b]pyridine-3-carboxylic acid: The parent compound without the bromine atom.
5-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A chlorinated analog.
5-Iodo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: An iodinated analog.
Uniqueness: 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chlorinated and iodinated analogs. This bromine atom enhances the compound's reactivity and potential for forming additional derivatives.
属性
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXAWNXOASHZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670268 | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916325-85-4 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916325-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the modified synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in the context of the research?
A1: The research article describes the synthesis of organometallic complexes with potential anticancer activity. These complexes incorporate 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives as ligands, which are known cyclin-dependent kinase (Cdk) inhibitors. The researchers modified the multistep synthesis of these ligands to improve efficiency and cost-effectiveness. Specifically, they synthesized 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3), a key intermediate, via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2) and utilized the inexpensive coupling reagent N,N′-carbonyldiimidazole (CDI) for activating 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3) []. This modified synthesis facilitated the production of the desired ligands and ultimately the organometallic complexes for further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





